molecular formula C29H29N3O4S3 B2707967 ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 315696-48-1

ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2707967
CAS No.: 315696-48-1
M. Wt: 579.75
InChI Key: QTGHAHDSVOTURT-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. The allyl and phenyl groups are introduced through subsequent alkylation and acylation reactions. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Biological Activity

Ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C25H24N3O3S2\text{C}_{25}\text{H}_{24}\text{N}_{3}\text{O}_{3}\text{S}_{2}

Key Features

  • Contains a thieno[2,3-d]pyrimidine moiety.
  • Exhibits a cyclohepta[b]thiophene structure.
  • Incorporates an ethyl carboxylate functional group.

Antioxidant Properties

Recent studies indicate that compounds related to thieno[2,3-d]pyrimidines exhibit significant antioxidant activity . For instance, thieno[2,3-c]pyrazole derivatives have shown protective effects against oxidative stress in fish models. These compounds reduced erythrocyte malformations induced by toxic agents like 4-nonylphenol in Clarias gariepinus . The antioxidant mechanism may be attributed to their ability to scavenge free radicals and mitigate cellular damage.

Antimicrobial Activity

The compound's structural analogs have demonstrated promising antimicrobial properties . Research indicates that derivatives with similar frameworks exhibit minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . This suggests that the thieno[2,3-d]pyrimidine core is crucial for antimicrobial efficacy.

Study 1: Antioxidant Effects in Aquatic Species

A study assessed the efficacy of thieno[2,3-c]pyrazole compounds on the red blood cells of African catfish exposed to oxidative stress. The results showed that treated groups exhibited fewer malformations compared to control groups, indicating a protective role against oxidative damage .

Study 2: Antimicrobial Efficacy

In vitro tests on various bacterial strains revealed that derivatives of the compound had significant antibacterial effects. The most active derivative exhibited an MIC of 6.25 µg/mL against multiple strains, highlighting its potential as a lead compound for developing new antibiotics .

Research Findings Summary Table

Activity Tested Compound MIC (µg/mL) Biological Model
AntioxidantThieno[2,3-c]pyrazole derivativesN/AClarias gariepinus
AntimicrobialEthyl 2-(2-{[4-oxo-6-phenyl...]}6.25Bacterial strains (E. coli, K. pneumoniae)

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S3/c1-3-15-32-27(34)20-16-22(18-11-7-5-8-12-18)39-25(20)31-29(32)37-17-23(33)30-26-24(28(35)36-4-2)19-13-9-6-10-14-21(19)38-26/h3,5,7-8,11-12,16H,1,4,6,9-10,13-15,17H2,2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHAHDSVOTURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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